Chiral Attachment Point vs. Achiral Regioisomer – Impact on Enantioselective Recognition
The target compound features a chiral center at the 2-position of the pyrrolidine ring where it attaches to the isoxazole, generating two possible enantiomers. In contrast, the regioisomer CAS 1892829-03-6 attaches via the achiral 3-position of pyrrolidine, yielding a non-stereogenic scaffold. Chiral pyrrolidine scaffolds have been shown to confer pronounced selectivity effects in kinase inhibition contexts; a study on CK1δ inhibitors demonstrated that enantiomeric pyrrolidine modifications yielded differential IC₅₀ shifts of up to 3-fold depending on absolute configuration, despite minimal overall potency change [1]. This enantioselective differentiation is absent in the 3-substituted analog.
| Evidence Dimension | Enantioselective recognition potential |
|---|---|
| Target Compound Data | Chiral center at pyrrolidine C-2; two enantiomers accessible |
| Comparator Or Baseline | CAS 1892829-03-6: achiral attachment at pyrrolidine C-3; single non-stereogenic scaffold |
| Quantified Difference | Up to 3-fold IC₅₀ shift between enantiomers (class-level evidence from pyrrolidine-isoxazole CK1 inhibitors) |
| Conditions | In vitro CK1δ kinase assay; Chiral pyrrolidine derivatives evaluated for IC₅₀ (Luxenburger et al., 2019) |
Why This Matters
For researchers requiring enantioselective interactions or exploring stereochemical SAR, the chiral C-2 attachment provides a critical design handle that the achiral regioisomer cannot offer.
- [1] Luxenburger, A., et al. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 2019, 24(5), 873. Table 2: IC₅₀ values for R/S enantiomers differ by up to 3-fold. View Source
